Product packaging for 9,10-Dichloroanthracene(Cat. No.:CAS No. 605-48-1)

9,10-Dichloroanthracene

Cat. No.: B1293567
CAS No.: 605-48-1
M. Wt: 247.1 g/mol
InChI Key: FKDIWXZNKAZCBY-UHFFFAOYSA-N
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Description

Nomenclature and Structural Representations in Scientific Literature

In scientific literature, 9,10-dichloroanthracene is identified through a systematic naming convention and various structural representations that provide a universal language for researchers. nih.gov Its chemical identity is precisely defined by its IUPAC (International Union of Pure and Applied Chemistry) name, which is This compound . nih.govnist.govthermofisher.com This name explicitly indicates an anthracene (B1667546) backbone with two chlorine atoms substituted at the 9th and 10th carbon positions.

The compound is also commonly referred to by its CAS (Chemical Abstracts Service) Registry Number, 605-48-1 , which is a unique numerical identifier assigned to every chemical substance. nist.govthermofisher.com This number allows for unambiguous identification in databases and publications.

Structurally, this compound is represented by the molecular formula C₁₄H₈Cl₂ . nist.govbiosynth.com This formula conveys the exact number of carbon, hydrogen, and chlorine atoms within a single molecule. For a more detailed two-dimensional representation, the SMILES (Simplified Molecular-Input Line-Entry System) string ClC1=C2C=CC=CC2=C(Cl)C2=CC=CC=C12 is often used. nih.govthermofisher.com Furthermore, the InChI (International Chemical Identifier) and InChIKey provide a standardized and machine-readable format for the compound's structure.

InChI: InChI=1S/C14H8Cl2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H nih.govnist.gov

InChIKey: FKDIWXZNKAZCBY-UHFFFAOYSA-N nih.govnist.gov

These various identifiers and representations ensure clarity and precision when referencing this compound in scientific discourse.

Interactive Data Table: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound nih.govnist.govthermofisher.com
CAS Number 605-48-1 nist.govthermofisher.com
Molecular Formula C₁₄H₈Cl₂ nist.govbiosynth.com
SMILES ClC1=C2C=CC=CC2=C(Cl)C2=CC=CC=C12 nih.govthermofisher.com
InChI InChI=1S/C14H8Cl2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H nih.govnist.gov
InChIKey FKDIWXZNKAZCBY-UHFFFAOYSA-N nih.govnist.gov

Historical Context of Anthracene Derivative Research and this compound Discovery

The story of this compound is intrinsically linked to the broader history of anthracene and its derivatives. Anthracene itself was first isolated from coal tar in 1832. wikipedia.org Early research on anthracene and its derivatives was foundational to the development of synthetic dyes and a deeper understanding of aromatic chemistry. rroij.com

Over the years, more refined synthetic routes have been developed. For example, some methods for producing 9,10-dihaloanthracenes involve the reaction of 9,9,10,10-tetrachloroanthracene derivatives with a dechlorinating agent. google.com The study of such derivatives has been crucial in understanding the reactivity of the anthracene nucleus and the influence of substituents on its chemical behavior.

Significance of this compound within the Anthracene Family for Contemporary Research

This compound holds a special place within the anthracene family due to the profound impact of the two chlorine atoms on its properties. These electron-withdrawing chlorine atoms significantly alter the electronic and photophysical characteristics of the anthracene core, making it a highly valuable compound in modern research. solubilityofthings.com

One of the most significant areas of its application is in organic electronics . The enhanced electron affinity and thermal stability imparted by the chlorine substituents make this compound a promising building block for n-type organic semiconductors. researchgate.net These materials are essential for the development of organic light-emitting diodes (OLEDs), with research highlighting its potential due to high electroluminescence efficiency. It is also investigated for its use in organic field-effect transistors (OFETs). nih.gov

In the realm of photochemistry , this compound is a subject of intense study. Its photophysical properties, including its fluorescence and its ability to engage in charge transfer interactions, are of great interest. cymitquimica.comcdnsciencepub.com Research has shown that it can act as a sensitizer (B1316253), enhancing the photoconductivity of other materials. The presence of heavy chlorine atoms is also thought to facilitate intersystem crossing from singlet to triplet excited states, a phenomenon that has implications for its photoconductive properties. cdnsciencepub.com The compound's photodechlorination reactions are also an area of active investigation.

Furthermore, the unique crystal packing and intermolecular interactions of this compound, which can exist in different polymorphic forms (α and β), are of fundamental interest in materials science and crystal engineering . oup.comrsc.org The study of its crystal structure provides insights into how molecular arrangement influences bulk properties. acs.org

Interactive Data Table: Research Applications of this compound

Research AreaSignificance and Application
Organic Electronics Building block for n-type organic semiconductors; used in OLEDs and OFETs due to enhanced electron affinity and thermal stability. researchgate.netnih.gov
Photochemistry Studied for its fluorescence, photoconductivity, and charge transfer interactions; acts as a photosensitizer. cymitquimica.comcdnsciencepub.com
Materials Science Investigated for its crystal packing and polymorphism, which influences its physical properties. oup.comrsc.orgacs.org
Chemical Synthesis Serves as a precursor for the synthesis of other polycyclic aromatic hydrocarbons and functional materials. solubilityofthings.comcymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8Cl2 B1293567 9,10-Dichloroanthracene CAS No. 605-48-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9,10-dichloroanthracene
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InChI

InChI=1S/C14H8Cl2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FKDIWXZNKAZCBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2060541
Record name Anthracene, 9,10-dichloro-
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Molecular Weight

247.1 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Yellowish or gold powder; [Acros Organics MSDS]
Record name 9,10-Dichloroanthracene
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CAS No.

605-48-1
Record name 9,10-Dichloroanthracene
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Record name Anthracene, 9,10-dichloro-
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Record name 9,10-DICHLOROANTHRACENE
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Synthetic Methodologies and Reaction Pathways of 9,10 Dichloroanthracene

Synthetic Routes to 9,10-Dichloroanthracene

The synthesis of this compound can be achieved through several pathways, primarily involving the direct halogenation of anthracene (B1667546) or the derivatization of anthracene-based precursors. These methods vary significantly in their conditions, efficiency, and environmental impact.

Halogenation of Anthracene: Mechanistic Investigations and Optimized Conditions

The most direct method for synthesizing this compound is the halogenation of anthracene. The 9 and 10 positions of the anthracene core exhibit the highest electron density, making them the most favorable sites for electrophilic and radical attack. nih.gov

Conventional Chlorination with Cupric Chloride A traditional and effective method involves the use of copper(II) chloride (CuCl₂) as the chlorinating agent. In a typical procedure, anthracene is heated with an excess of CuCl₂ in a high-boiling solvent such as 3-chlorotoluene. This method provides high yields of this compound. epa.gov The reaction is understood to proceed through a radical aromatic substitution mechanism rather than a polar electrophilic aromatic substitution. epa.gov

Table 1: Conventional Synthesis of this compound

ParameterConditionReference
Starting MaterialAnthracene epa.gov
ReagentCupric Chloride (CuCl₂) epa.gov
Molar Ratio (Anthracene:CuCl₂)1:4.5 epa.gov
Solvent3-Chlorotoluene epa.gov
Temperature125°C epa.gov
Reaction Time1.5 hours epa.gov
Yield86-97% epa.gov

Microwave-Enhanced Solid-State Synthesis In a significant optimization aimed at environmental sustainability, a solvent-free method has been developed utilizing microwave irradiation. epa.gov This procedure involves mixing anthracene and anhydrous cupric chloride with graphite (B72142), which acts as a susceptor to absorb microwave energy efficiently. epa.gov The reaction proceeds rapidly to completion, offering a quantitative yield of pure this compound and eliminating the need for environmentally harmful solvents. epa.gov

Table 2: Microwave-Assisted Synthesis of this compound

ParameterConditionReference
Starting MaterialAnthracene epa.gov
ReagentAnhydrous Cupric Chloride (CuCl₂) epa.gov
SusceptorGraphite (10% w/w) epa.gov
Molar Ratio (Anthracene:CuCl₂)1:5 epa.gov
SolventNone (Solid-state) epa.gov
ConditionsMicrowave Irradiation (800W) epa.gov
Reaction Time1-3 minutes epa.gov
YieldQuantitative epa.gov

Photochemical Chlorination A distinct mechanistic pathway is observed in the photochlorination of anthracene in saline ice under simulated solar light. rsc.org In this process, photoexcitation of anthracene leads to its triplet state (³ANT*). rsc.org Concurrently, hydroxyl radicals (·OH) are formed, which react with chloride ions (Cl⁻) to produce highly reactive chlorine radicals (·Cl). rsc.org These chlorine radicals then react with triplet-state anthracene to form monochlorinated products, which can be further chlorinated to yield this compound. rsc.org

Precursor Synthesis and Derivatization Approaches

An alternative to the direct chlorination of anthracene is the modification of pre-functionalized anthracene derivatives. This approach can be particularly useful when specific substitution patterns are desired or when the precursor is readily available.

A notable example is the chlorination of 9-bromoanthracene (B49045). orgsyn.orgbeilstein-journals.org Treatment of 9-bromoanthracene with N-chlorosuccinimide (NCS) results in a mixture of this compound and 9-bromo-10-chloroanthracene. orgsyn.orgbeilstein-journals.org The proposed mechanism involves the addition of chlorine (Cl₂) to the 9,10-positions of 9-bromoanthracene, followed by an elimination step. orgsyn.orgbeilstein-journals.org Interestingly, the elimination of hydrogen bromide (HBr) is favored over the elimination of hydrogen chloride (HCl), leading to the formation of this compound as a major product (65% of the product mixture). orgsyn.orgbeilstein-journals.org

Furthermore, 9,10-dibromoanthracene (B139309) is a widely used precursor for synthesizing a variety of 9,10-disubstituted anthracene derivatives through reactions like the Suzuki-Miyaura cross-coupling. rsc.orgbiointerfaceresearch.com This highlights the utility of di-halogenated anthracenes as versatile intermediates in organic synthesis.

Novel Synthetic Strategies and Reagents for Chlorination at the 9,10-Positions

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. For the chlorination of anthracene, several novel strategies have emerged.

The microwave-assisted, solvent-free synthesis using cupric chloride and graphite stands out as a key innovation, offering remarkable speed and efficiency while adhering to the principles of green chemistry. epa.gov Similarly, the photochemical chlorination in saline ice presents a novel route that mimics potential environmental transformation pathways. rsc.org

Broader advances in chlorination chemistry also offer potential new routes. These include electrochemical methods that generate chlorine in situ from sources like trichloroacetonitrile (B146778) (Cl₃CCN), avoiding the handling of hazardous chlorine gas. researchgate.net Another advanced strategy involves the use of organocatalysts to tune the reactivity of common chlorinating agents like sulfuryl chloride (SO₂Cl₂), which could potentially be adapted for the selective chlorination of anthracene. biointerfaceresearch.com Reagents such as N-chlorosuccinimide (NCS) are also being used in greener solvent systems, like water, to perform aromatic chlorinations. fishersci.se

Chemical Reactivity and Transformation Mechanisms

The chlorine atoms at the 9 and 10 positions of this compound govern its chemical reactivity, making it a substrate for various transformations.

Nucleophilic Aromatic Substitution Reactions on the Anthracene Core

Nucleophilic aromatic substitution (S_NAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. The classic S_NAr mechanism proceeds in two steps: addition of the nucleophile to form a negatively charged, resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. epa.gov This mechanism is generally favored on electron-poor aromatic rings, where electron-withdrawing groups can stabilize the negative charge of the intermediate. epa.gov

The anthracene core is inherently electron-rich, which makes it generally unreactive toward the classical S_NAr mechanism. Consequently, the direct displacement of the chlorine atoms in this compound by nucleophiles such as amines under standard S_NAr conditions is not a favorable or well-documented process.

The reaction of this compound with amines does not typically lead to the formation of 9,10-diaminoanthracene derivatives via a standard nucleophilic aromatic substitution pathway. It should be noted that the product of such a reaction would be an anthracene diamine, not a benzenediamine.

However, research has revealed a different reaction pathway that occurs under photochemical conditions. The interaction between the lowest excited singlet state of this compound and ground-state amines, such as triethylamine (B128534) or N,N-dimethylaniline, does not result in substitution but rather in a dechlorination reaction. This process is initiated by a diffusion-controlled electron transfer from the amine to the excited chloroanthracene, forming the radical anion of this compound. This radical anion is unstable and subsequently expels a chloride ion. This photochemical process represents a significant aspect of the reactivity of this compound with amines, even though it is a reductive dechlorination rather than a substitution.

Reactions with Other Nucleophiles: Scope and Limitations

While the primary focus of this compound chemistry has been on cross-coupling reactions, its reactivity with other nucleophiles is also of interest. However, detailed studies on the scope and limitations of nucleophilic substitution with a wide range of nucleophiles such as alkoxides, thiolates, and cyanides are not extensively documented in the available literature. Generally, direct nucleophilic aromatic substitution on an unactivated aryl chloride is a challenging transformation. The electron-rich nature of the anthracene core does not favor classical SNAr mechanisms.

Nevertheless, some transformations have been reported. For instance, the synthesis of 9,10-dialkoxyanthracenes often proceeds from the corresponding 9,10-anthraquinones rather than direct substitution on this compound. The reduction of alkoxy-9,10-anthraquinones provides a more effective route to these compounds. sci-hub.se This indirect approach suggests that direct displacement of the chloride ions by alkoxides may be inefficient or require harsh reaction conditions that could lead to side reactions.

The limitations of direct nucleophilic substitution on this compound have paved the way for the extensive use of transition metal-catalyzed cross-coupling reactions, which offer a more versatile and efficient means of functionalizing the anthracene core.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile methods for the functionalization of this compound. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control and in good to excellent yields. While many studies utilize the more reactive 9,10-dibromoanthracene, the principles and catalytic systems are often applicable to this compound, albeit sometimes requiring more forcing conditions.

The Suzuki-Miyaura coupling is a widely used method for the synthesis of 9,10-diarylanthracenes. This reaction involves the palladium-catalyzed coupling of this compound with various aryl boronic acids. nih.govepa.gov These diarylanthracene derivatives are of particular interest for their applications as organic light-emitting diodes (OLEDs) and as molecular switches.

The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, and a base, such as Na₂CO₃ or K₂CO₃, in a mixed solvent system, often containing water. thieme-connect.com The reaction proceeds in a stepwise manner, allowing for the synthesis of both symmetrically and asymmetrically substituted 9,10-diarylanthracenes.

Recent advancements have demonstrated that solid-state Suzuki-Miyaura cross-coupling reactions can be highly efficient, in some cases providing quantitative yields of the desired products. For instance, the reaction of 9,10-dibromoanthracene with p-methoxyboronic acid in the solid state afforded the double arylation product in 99% yield, and remarkably, the corresponding dichloroanthracene also yielded the product in 92% yield under similar conditions. rsc.org

EntryAryl Boronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene (B28343)/THF/H₂OGood
24-Methylphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/THF/H₂OGood
34-Methoxyphenylboronic acidPd(OAc)₂/DavePhosK₃PO₄Solid-State92 (from dichloro)
4Thiophen-2-ylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂OModerate

The Stille cross-coupling reaction provides another powerful tool for the synthesis of functionalized anthracenes, particularly for creating conjugated systems involving thiophene (B33073) units. nih.gov This reaction couples this compound with organostannane reagents in the presence of a palladium catalyst. organic-chemistry.orgwikipedia.org The resulting thiophene-anthracene hybrids are promising materials for organic electronics due to their extended π-conjugation.

The reaction conditions for Stille coupling typically involve a palladium catalyst, such as Pd₂(dba)₃ with a phosphine ligand like P(o-tol)₃, in an anhydrous, degassed solvent like toluene at elevated temperatures. rsc.org The organostannane reagents, while effective, are toxic, which is a significant drawback of this methodology.

EntryOrganostannaneCatalystSolventYield (%)
12-(Tributylstannyl)thiophenePd₂(dba)₃/P(o-tol)₃Toluene54
22,5-Bis(trimethylstannyl)thieno[3,2-b]thiophenePd₂(dba)₃/P(o-tol)₃TolueneGood

The Heck coupling reaction is a valuable method for the vinylation of aryl halides and has been successfully applied to 9,10-dihaloanthracenes to synthesize acrylate (B77674) derivatives. mdpi.comorganic-chemistry.orgwikipedia.org These reactions typically involve the palladium-catalyzed coupling of this compound with an activated alkene, such as ethyl acrylate, in the presence of a base. researchgate.net

For example, diethyl-3,3'-(9,10-anthracenediyl)bisacrylate (DADB) was synthesized in a 76% yield via the Heck coupling of 9,10-dibromoanthracene with ethyl acrylate. researchgate.net This reaction demonstrates the feasibility of introducing vinyl groups at the 9 and 10 positions of the anthracene core, leading to extended conjugation and materials with interesting photophysical properties.

EntryAlkeneCatalystBaseSolventYield (%)
1Ethyl acrylatePd(OAc)₂/trans-Bis(acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II)NaOAc·3H₂ODMF76 (from dibromo)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgacsgcipr.orgorganic-chemistry.org This methodology has been employed to synthesize novel donor-π-donor triad (B1167595) structures by coupling 9,10-dihaloanthracenes with heterocyclic amines like 5H-dibenzo[b,f]azepine.

The reaction typically requires a palladium catalyst, a suitable phosphine ligand, and a strong base, such as an alkoxide. jk-sci.com The resulting azepine-anthracene systems are of interest for their potential applications in organic electronics and materials science.

EntryAmineCatalystLigandBaseSolventYield (%)
15H-Dibenzo[b,f]azepinePd(OAc)₂DavePhosNaOtBuTolueneGood

Electrochemical Transformations and Redox Pathways

The electrochemical behavior of this compound has been investigated, revealing its ability to undergo redox reactions. The electrochemiluminescence (ECL) of this compound has been studied at low temperatures in methylene (B1212753) chloride. scilit.com At room temperature, the cation radical is stable, while the anion radical is unstable. However, the stability of the anion radical increases significantly as the temperature is lowered, becoming essentially stable below -40°C. scilit.com

Cyclic voltammetry studies of haloarenes, including chloroanthracene derivatives, show distinct reduction peaks. For instance, 9-chloroanthracene (B1582455) exhibits two reduction peaks in its cyclic voltammogram. researchgate.net The redox potentials are influenced by the nature and position of the substituents on the anthracene core. mdpi.com

The electrochemical reduction of aromatic hydrocarbons like anthracene derivatives in aprotic solvents typically proceeds through the formation of a radical anion, and in some cases, a dianion at more negative potentials. utexas.edu These electrochemical transformations are crucial for understanding the electron-accepting and electron-transporting properties of these materials, which is vital for their application in electronic devices.

Electrochemical Reduction Mechanisms and Radical Anion Formation

The electrochemical reduction of aromatic hydrocarbons, including substituted anthracenes, has been extensively studied. In aprotic solvents, the reduction typically proceeds through a mechanism involving sequential one-electron transfer steps. For this compound, the initial reduction step involves the transfer of one electron to its lowest unoccupied molecular orbital (LUMO) to form a radical anion. This process is generally reversible.

The stability of the formed radical anion (DCA•−) is a crucial aspect of the reduction mechanism. Studies on analogous compounds, such as 9,10-diphenylanthracene (B110198), have shown that stable radical anion solutions can be obtained through careful coulometric experiments in dimethylformamide. utexas.edu The general mechanism for the reduction of aromatic hydrocarbons (R) to their radical anions (R•−) is well-established from polarographic experiments. utexas.edu The formation of the this compound radical anion can be represented by the following equation:

C₁₄H₈Cl₂ + e⁻ ⇌ [C₁₄H₈Cl₂]•⁻

Further reduction can lead to the formation of a dianion, although this step is often irreversible. The presence of proton donors in the medium can significantly influence the reduction pathway, leading to subsequent chemical reactions of the radical anion. utexas.edu In the context of related anthraquinone (B42736) systems, the electrochemical reduction in the presence of additives like alcohols or phenols demonstrates that hydrogen bonding can affect the reduction potentials and the stability of the resulting anionic species. nih.govelectrochemsci.org While direct studies on this compound are not extensively detailed in the provided results, the behavior of similar aromatic systems provides a strong framework for understanding its electrochemical reduction and radical anion formation.

Oxidative Pathways and Anodic Reactions

The oxidation of the anthracene core is generally more challenging than its reduction due to its aromatic stability. However, oxidative pathways can be initiated, often leading to the formation of stable quinone structures. For instance, the oxidation of 9,10-dihydroanthracene (B76342) can yield anthraquinone under mild, visible-light-triggered conditions with O₂. researchgate.net This suggests that under appropriate oxidative stress, the anthracene skeleton of this compound could potentially be converted to a dichloroanthraquinone derivative.

Anodic reactions would involve the removal of an electron from the highest occupied molecular orbital (HOMO) of this compound to form a radical cation. This species would be highly reactive and could undergo subsequent reactions, such as nucleophilic attack by solvent or other species present in the electrolyte solution. The specific pathways would be highly dependent on the reaction conditions, including the solvent, supporting electrolyte, and electrode material. While detailed studies on the anodic reactions of this compound are not prevalent, the general principles of aromatic hydrocarbon oxidation suggest that pathways involving the formation of quinone-like structures are plausible.

Redox Behavior in Confined Environments (e.g., Carbon Nanotubes)

Research on redox-active double-walled carbon nanotubes (DWCNTs) indicates that they can possess intrinsic redox activity, which may be due to entrapped metallic impurities from their synthesis. core.ac.uk This inherent redox nature of the confining material could play a role in mediating the electron transfer to or from an encapsulated molecule like this compound. Furthermore, the hydrophobic interior of CNTs can provide a non-aqueous environment, which could stabilize radical ion intermediates. The interaction between the π-system of this compound and the graphene walls of the CNTs could also modulate its electronic structure and, consequently, its redox potentials. Studies have shown that the redox potential of CNTs can be influenced by their band gap and the surrounding dispersant, which highlights the tunable nature of these systems.

Diels-Alder Cycloaddition Reactions and Adduct Formation

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. wikipedia.org Anthracene and its derivatives are known to act as dienes in this [4+2] cycloaddition reaction, typically reacting at the 9- and 10-positions of the central ring. nih.govmnstate.edu This reactivity is due to the lower loss of aromaticity compared to the terminal rings undergoing the same reaction.

For this compound, the presence of chloro substituents at the reactive positions is expected to influence its reactivity as a diene. Electron-withdrawing groups can decrease the reactivity of the diene in a normal electron-demand Diels-Alder reaction. However, the reaction can still proceed, often requiring more forcing conditions or highly reactive dienophiles. The general scheme for the Diels-Alder reaction of this compound is as follows:

C₁₄H₈Cl₂ + Dienophile → [4+2] Cycloadduct

The reaction with dienophiles such as maleic anhydride (B1165640) has been well-documented for anthracene itself, yielding a characteristic adduct. blogspot.com For substituted anthracenes, the regioselectivity and stereoselectivity of the reaction are important considerations. In the case of this compound, the addition of a symmetric dienophile would lead to a single adduct. The steric bulk of the chloro substituents may also play a role in the kinetics of the reaction.

It is noteworthy that in some cases, substitution at the 9- and 10-positions can sterically or electronically deactivate the central ring to such an extent that the Diels-Alder reaction is directed to the terminal rings, although this is less common. nih.gov

Studies on Selective Carbonyl Group Reduction in Related Anthracenediones

While this compound itself does not possess carbonyl groups, its oxidation product, 9,10-dichloroanthracenedione, would be a relevant substrate for studies on selective carbonyl group reduction. The reduction of carbonyl compounds is a fundamental transformation in organic synthesis. In a molecule with multiple functional groups, achieving chemoselectivity—the selective reaction of one functional group in the presence of others—is a key challenge.

In the context of anthracenediones, which are derivatives of anthraquinone, the two carbonyl groups are part of a conjugated system. The selective reduction of one carbonyl group to a hydroxyl group would yield an anthrone (B1665570) derivative, while the reduction of both would lead to a dihydroanthracene-diol. The choice of reducing agent is critical for achieving the desired level of reduction.

Reducing AgentTypical SelectivityApplicability to Anthracenediones
Sodium Borohydride (NaBH₄)Reduces aldehydes and ketones. Generally does not reduce esters, amides, or carboxylic acids.Could be used for the reduction of the quinone carbonyls.
Lithium Aluminum Hydride (LiAlH₄)A powerful reducing agent; reduces most carbonyl functionalities.Likely to reduce both carbonyl groups, potentially leading to over-reduction.
Diisobutylaluminium Hydride (DIBAL-H)Can selectively reduce esters to aldehydes at low temperatures.Its selectivity for one carbonyl group over another in a quinone system would depend on steric and electronic factors.

Studies on the selective reduction of ketones have explored the use of hydrophobic borohydrides, where the selectivity can be influenced by the solvent (e.g., water vs. methanol) and hydrophobic interactions between the reagent and the substrate. nih.gov Such strategies could potentially be applied to achieve selective reductions in complex molecules like substituted anthracenediones. The specific steric and electronic environment around each carbonyl group in 9,10-dichloroanthracenedione would ultimately determine the feasibility of a selective reduction.

Advanced Photophysical Investigations of 9,10 Dichloroanthracene

Electronic Excited States and Their Dynamics

Upon absorption of a photon, a 9,10-dichloroanthracene molecule is promoted to an electronically excited singlet state. The subsequent relaxation of this excited state is a complex process involving several competing radiative and non-radiative pathways. The dynamics of these processes have been investigated in solution, where the molecule exists in its monomeric form, using techniques such as ultrafast absorption and fluorescence spectroscopy.

The first excited singlet state (S1) is the primary emissive state responsible for the characteristic fluorescence of this compound. The lifetime of this state is determined by the rates of all processes that lead to its depopulation. The principal decay pathways for the S1 state are:

Fluorescence: The radiative decay from S1 back to the ground state (S0), resulting in the emission of a photon.

Intersystem Crossing (ISC): A non-radiative transition from the S1 state to the triplet manifold, typically the first triplet state (T1).

Internal Conversion (IC): A non-radiative decay from S1 directly to the S0 state.

ParameterDescription
S1 State The lowest electronically excited singlet state.
Fluorescence Radiative decay from S1 to S0.
Intersystem Crossing (ISC) Non-radiative S1 → T1 transition.
Internal Conversion (IC) Non-radiative S1 → S0 transition.

The lowest triplet excited state (T1) is a long-lived species that plays a crucial role in the photochemistry of many aromatic hydrocarbons. It is primarily populated via intersystem crossing from the S1 state. Due to its spin-forbidden transition back to the singlet ground state, the T1 state typically has a much longer lifetime than the S1 state, often on the microsecond to millisecond timescale in the absence of quenchers. Transient absorption spectroscopy is a key technique used to observe the formation and decay of the T1 state. The characteristics of the T1 state are fundamental to understanding potential photochemical reactions and energy transfer processes involving this compound.

Intersystem crossing is a non-radiative process involving a change in the spin multiplicity of the excited molecule. The transition from the S1 state to the T1 state is significantly enhanced in this compound due to the internal heavy-atom effect of the chlorine substituents. This effect arises from increased spin-orbit coupling, which facilitates the formally spin-forbidden S1 → T1 transition. Consequently, the quantum yield of triplet formation (Φ_T) is expected to be substantially higher for this compound than for anthracene (B1667546). This makes ISC a dominant decay pathway for the S1 state, effectively competing with fluorescence and reducing the fluorescence quantum yield (Φ_F). The efficiency of ISC is a key factor in the phototoxicity of halogenated aromatic compounds, as the resulting triplet state can sensitize the formation of reactive oxygen species.

Internal conversion is a non-radiative decay process that occurs between states of the same spin multiplicity (e.g., S1 → S0). This process allows the excited molecule to return to the ground state by converting electronic energy into vibrational energy, which is then dissipated as heat to the surrounding environment. IC is always in competition with the other decay pathways of fluorescence and intersystem crossing. The quantum yield of internal conversion (Φ_IC) represents the fraction of excited molecules that decay via this pathway. According to the principle of conservation of energy, the sum of the quantum yields for all de-excitation processes must equal one (Φ_F + Φ_ISC + Φ_IC = 1). Therefore, the efficiency of IC can be inferred if the quantum yields of fluorescence and intersystem crossing are known.

Excimer and Exciplex Formation and Dissociation Dynamics

In addition to the photophysical processes of the isolated monomer, this compound can form excited-state dimers, known as excimers, particularly at high concentrations or in the solid state.

An excimer is an excited dimeric species formed from the association of an excited molecule with a ground-state molecule of the same kind. This process is highly dependent on the molecular arrangement and concentration.

In Solution: At low concentrations, this compound exhibits monomer fluorescence. However, as the concentration increases, a new, broad, and red-shifted emission band appears, which is characteristic of excimer fluorescence. This indicates that the excited monomer encounters and interacts with a ground-state monomer within its excited-state lifetime to form the excimer.

In Crystalline States: this compound is known to crystallize in at least two different polymorphic forms, α and β, which exhibit distinct photophysical properties. The molecular packing in the crystal lattice predetermines the efficiency of excimer formation.

In the β-form of crystalline this compound, the molecules are arranged in a way that is highly conducive to excimer formation. At low temperatures (4.2 K), the fluorescence spectrum consists exclusively of excimer emission, indicating that excimer formation is an extremely efficient and non-thermally activated process. royalsocietypublishing.org

The α-form also shows distinct luminescence, and the dynamics of excimer formation in both crystal structures have been a subject of detailed investigation. researchgate.net

The excimer state has its own characteristic lifetime and decay pathways. The fluorescence from the excimer is significantly red-shifted compared to the monomer because the excimer state is lower in energy due to favorable intermolecular interactions.

PropertyValueConditionsSource(s)
Excimer Lifetime (τ_E) 95 ± 5 nsβ-crystal, 4.2 K royalsocietypublishing.org
Formation Process Not thermally activatedβ-crystal royalsocietypublishing.org
Emission Solely excimer emissionβ-crystal, 4.2 K royalsocietypublishing.org

Excimer Energy and Interaction Potentials

The formation of excimers, or excited-state dimers, is a significant photophysical process for many aromatic hydrocarbons, including this compound (DCA). In certain crystalline forms, such as the β-polymorph of DCA, the molecular packing facilitates strong π-orbital overlap between adjacent molecules, leading to the exclusive observation of excimer fluorescence.

In single crystals of β-9,10-dichloroanthracene, the fluorescence spectrum at cryogenic temperatures (4.2 K) is composed entirely of excimer emission. elsevierpure.com This observation is critical because it indicates that excimer formation in this specific crystal structure is not a thermally activated process, meaning there is no energy barrier to its formation from the excited monomer. elsevierpure.com The lifetime of this excimer emission was measured to be 95 ± 5 nanoseconds. elsevierpure.com

Further investigation into the interaction potentials of these excimers was conducted through excimer-excimer annihilation studies. In this process, the collision of two excited-state excimers leads to the non-radiative decay of one, which can be observed through changes in fluorescence intensity at high excitation levels. The rate constant for this annihilation process (γ) was found to be temperature-dependent.

Table 1: Excimer-Excimer Annihilation Rate Constants for β-9,10-dichloroanthracene
Temperature (K)Annihilation Rate Constant (γ) (cm³ s⁻¹)Reference
4.26 × 10⁻¹³ elsevierpure.com
2983 × 10⁻¹² elsevierpure.com

The increase in the annihilation rate constant at room temperature compared to cryogenic temperature reflects the enhanced mobility and interaction potential of the excimers within the crystal lattice at higher temperatures. elsevierpure.com The absence of monomeric emission even at low temperatures is a distinct feature of the β-crystal form, highlighting the strong ground-state pre-organization for excited-state dimerization. elsevierpure.com

Exciplex Formation and its Role in Photoreactions

In the presence of suitable electron donors, the excited singlet state of this compound (¹DCA) can form an excited-state complex known as an exciplex. A well-studied example is the interaction between DCA and 2,5-dimethyl-2,4-hexadiene (B125384) (DMH). The formation of the ¹(DCA/DMH) exciplex is a key intermediate step that dictates the subsequent photochemical reaction pathways. rsc.orgacs.org

The formation of this exciplex is evident from fluorescence quenching studies. In nonpolar solvents, the addition of DMH quenches the fluorescence of DCA and gives rise to a new, broad, red-shifted emission band characteristic of an exciplex. acs.org At higher concentrations of DMH, a further red-shifted emission can be observed, which has been attributed to the formation of a termolecular exciplex, or triplex, with a 1:2 stoichiometry of DCA to DMH. rsc.orgacs.org

This exciplex plays a crucial role in the photodechlorination of DCA. In acetonitrile (B52724), the irradiation of DCA in the presence of DMH leads to the quantitative formation of 9-chloroanthracene (B1582455) (MCA). rsc.org The mechanism involves the ¹(DCA/DMH)* singlet exciplex and the DCA radical anion (DCA˙⁻) as key intermediates. rsc.org The exciplex can undergo electron transfer to form a solvent-separated ion pair, leading to the formation of DCA˙⁻. This radical anion is then protonated, ultimately leading to the loss of a chlorine atom and the formation of MCA. rsc.org The reaction is strongly inhibited by the presence of molecular oxygen, which can quench the excited states involved. rsc.org

Table 2: Key Intermediates in the Photoreaction of DCA with DMH
Intermediate SpeciesRole in PhotoreactionReference
¹(DCA/DMH)* Singlet ExciplexPrimary excited-state complex; precursor to electron transfer. rsc.org
DCA/(DMH)₂ TriplexFormed at high quencher concentrations; also participates in the reaction. rsc.org
DCA˙⁻ Radical AnionKey intermediate formed from the exciplex; undergoes protonation to yield the final product. rsc.org

Environmental and Structural Effects on Photophysics

Solvent-Dependent Quenching Mechanisms

The surrounding solvent environment plays a critical role in the photophysical and photochemical pathways of dihaloanthracenes. While studies on 9,10-dibromoanthracene (B139309) (DBA) with DMH provide a close analogy, the principles are applicable to DCA. The mechanism of exciplex decomposition and subsequent reactions is highly dependent on solvent properties such as dielectric constant and hydrogen-bonding ability. icm.edu.pl

In polar aprotic solvents like acetonitrile (dielectric constant ε = 37.5), the quenching of the excited anthracene derivative by an electron donor like DMH predominantly leads to the formation of the radical anion (e.g., DCA˙⁻). rsc.orgicm.edu.pl This is because the high polarity of the solvent stabilizes the charge-separated species formed from the exciplex. icm.edu.pl This pathway facilitates reactions like the photodechlorination of DCA to MCA. rsc.org

In contrast, in nonpolar solvents like heptane (B126788) (ε = 1.92) or even in hydrogen-bonding solvents like ethanol (B145695) (ε = 24.6), different reaction pathways can dominate. For DBA, a neutral radical species is proposed as an intermediate that leads to the formation of a [4+2] cycloaddition adduct, rather than the radical anion. icm.edu.pl This suggests that the exciplex can decay through multiple channels, and the branching ratio between ionic and neutral pathways is strongly influenced by the solvent's ability to stabilize charged intermediates. Therefore, the quenching mechanism for DCA can be steered towards either photodechlorination (via radical anions in polar solvents) or cycloaddition (via neutral intermediates in less polar environments). icm.edu.pl

Influence of Substituents on Photophysical Properties

The photophysical properties of the anthracene core are highly sensitive to the nature and position of substituents. The introduction of two chlorine atoms at the 9 and 10 positions in this compound significantly alters its electronic structure compared to unsubstituted anthracene.

Generally, substitution on the anthracene moiety can tune absorption and fluorescence energies. A systematic study of various electron-donating and -withdrawing functional groups shows that substitution almost universally leads to a red-shift in the excitation energies. acs.org The magnitude of this shift can be correlated with electronic parameters of the substituents, such as the Hammett sigma parameter. acs.org

Furthermore, substituents can drastically affect fluorescence quantum yields and lifetimes. For instance, attaching thiophene (B33073) groups to the 9,10-positions of anthracene can decrease the fluorescence quantum yield from near unity to less than 10%, whereas phenyl substituents often retain high fluorescence efficiency. rsc.org In the case of DCA, the heavy chlorine atoms can enhance intersystem crossing from the singlet excited state to the triplet state, a phenomenon known as the heavy-atom effect, which can influence the fluorescence quantum yield and provide a pathway for triplet-state reactivity. The attachment of bulky groups, such as dendrons, to the 9,10-positions can also prevent aggregation and the formation of non-fluorescent or weakly emitting excimer-like traps in the solid state, thereby preserving high fluorescence efficiency. nih.gov

Spectroscopy in Confined Environments (e.g., Helium Droplets)

Studying molecules in superfluid helium droplets provides a unique, ultra-cold (≈0.4 K), and minimally perturbing environment to investigate intrinsic molecular properties. The electronic spectra of this compound doped into helium droplets reveal detailed information about the molecule-solvent interaction. nih.gov

When compared to the gas phase, the electronic spectra of DCA in helium droplets show a fine structure that is a signature of microsolvation. nih.gov This structure consists of a sharp zero-phonon line, corresponding to the pure molecular transition, accompanied by a distinctly structured phonon wing. This wing arises from the simultaneous excitation of the molecule and the helium solvent, providing insight into the coupling between the dopant and the quantum fluid. nih.gov

Interestingly, the investigation of fluorescence excitation and dispersed emission spectra for DCA in this confined environment reveals that for vibronic states, the decay channels induced by the helium environment dominate over the intrinsic intramolecular channels that are active in the gas phase. nih.gov This indicates that even the weakly interacting helium solvent can significantly alter the excited-state dynamics of the molecule. The observed fine structure for DCA also shows notable differences from that of bare anthracene, highlighting the influence of the chloro-substituents on the interaction with the helium environment. nih.govdntb.gov.ua

Aggregation-Induced Emission (AIE) Characteristics in 9,10-Diheteroarylanthracenes

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where certain molecules are non-emissive or weakly fluorescent in solution but become highly luminescent upon aggregation in the solid state or in poor solvents. polymer.cn This behavior is characteristic of many 9,10-disubstituted anthracene derivatives, particularly those with bulky, rotatable side groups, such as 9,10-diheteroarylanthracenes (DHAs) and 9,10-distyrylanthracenes (DSAs). polymer.cnrsc.org

The underlying mechanism for AIE in these compounds is the restriction of intramolecular rotations (RIR) in the aggregated state. polymer.cnmagtech.com.cn In solution, the excited-state energy is efficiently dissipated through non-radiative channels, primarily the free rotation or torsional motion of the substituents relative to the anthracene core. polymer.cn However, in the aggregated state, these intramolecular rotations are physically hindered by intermolecular interactions and crystal packing forces. This blockage of non-radiative decay pathways opens up the radiative channel, leading to strong fluorescence emission. polymer.cnrsc.org

For example, a study of various DHAs, including 9,10-dithienylanthracene (DTA) and 9,10-dipyrrylanthracene (DPA), showed distinct AIE behavior. rsc.org X-ray crystallographic analysis of these compounds revealed nonplanar conformations, where the heterocyclic substituents are twisted with respect to the central anthracene plane. This twisted structure, combined with the restriction of motion in the solid state, is key to their AIE properties. rsc.org The specific heterocyclic moiety plays a crucial role in determining the AIE characteristics. rsc.org While DCA itself is not typically cited as an AIE-active compound, the study of AIE in the broader family of 9,10-disubstituted anthracenes provides a powerful framework for understanding how structural modifications at these positions govern solid-state emission properties.

Crystallography and Solid State Phenomena of 9,10 Dichloroanthracene

Polymorphism and Crystal Structures

9,10-Dichloroanthracene is known to exist in at least three polymorphic forms, designated as α, β, and γ. Each of these polymorphs possesses a unique crystal structure, characterized by a distinct unit cell and spatial arrangement of the molecules.

The α and β polymorphs of 9,10-DCA have been identified as crystallizing in the monoclinic and triclinic systems, respectively. sci-hub.se A third polymorph, the γ form, crystallizes in the orthorhombic system. researchgate.net

The α-polymorph belongs to the P2₁/a space group. researchgate.net Its crystal structure is characterized by molecules arranged in two infinite stacks parallel to the a-axis. sci-hub.se The β-polymorph crystallizes in the P-1 space group. researchgate.net The more recently discovered γ polymorph has been identified as belonging to the orthorhombic P2₁2₁2₁ space group. researchgate.net

Table 1: Crystallographic Data for this compound Polymorphs
PolymorphCrystal SystemSpace GroupReference
αMonoclinicP2₁/a researchgate.net
βTriclinicP-1 researchgate.net
γOrthorhombicP2₁2₁2₁ researchgate.net

A notable feature in the crystal structure of the γ polymorph of 9,10-DCA is the presence of halogen-halogen contacts, specifically Cl···Cl interactions. These interactions are a type of halogen bond, a directional interaction between a halogen atom in one molecule and a negative site on a neighboring molecule. In the γ form, these Cl···Cl contacts are of the Type II geometry, where one chlorine atom is positioned perpendicular to the C-Cl bond of the adjacent molecule. researchgate.net The intermolecular distance between the chlorine atoms is 3.557(2) Å, which is slightly larger than twice the van der Waals radius of chlorine. These interactions contribute to the formation of infinite chains along the crystallographic b-axis. It is noteworthy that while C–H···Cl contacts and π–π stacking are observed in all three polymorphs, significant Cl···Cl contacts are a distinguishing feature of the γ form.

Non-classical C-H···Cl hydrogen bonds are another important intermolecular interaction contributing to the crystalline self-assembly of 9,10-DCA. researchgate.net These interactions involve a hydrogen atom attached to a carbon atom acting as a hydrogen bond donor, and a chlorine atom acting as the acceptor. These weak hydrogen bonds, along with other non-covalent forces, play a role in stabilizing the crystal lattice of the polymorphs.

As an aromatic molecule, 9,10-DCA exhibits π-π stacking interactions in its crystalline forms. researchgate.net These interactions arise from the attractive, non-covalent forces between the electron-rich π systems of adjacent anthracene (B1667546) cores. The degree and geometry of π-π stacking can vary between the different polymorphs, influencing their electronic and photophysical properties. In many aromatic systems, these interactions lead to either a cofacial or slipped-stack arrangement of the molecules.

The distinct molecular packing in the α, β, and γ polymorphs of this compound directly impacts its electronic and photophysical properties. The relative orientation of the molecules within the crystal lattice affects the extent of intermolecular electronic coupling, which in turn influences phenomena such as absorption and emission of light.

For instance, the α-form of 9,10-DCA is known to exhibit a charge transfer absorption, which is a transition between two stacked molecules. oup.com This suggests a significant electronic interaction between adjacent molecules in this polymorph. In contrast, the β-form is reported to show prominent excimer-type emission. oup.com Excimers are excited-state dimers that form between a photoexcited molecule and a ground-state molecule, and their formation is highly dependent on the intermolecular distance and orientation. The observation of excimer emission in the β-form implies that the crystal packing in this polymorph allows for a closer approach of molecules in the excited state. oup.com The introduction of halogen atoms, as in 9,10-DCA, is known to influence molecular geometries and stacking modes in crystals, thereby affecting their photophysical properties. researchgate.net

Intermolecular Interactions in Crystalline Self-Assembly

Exciton (B1674681) Dynamics in Crystalline Phases

The behavior of excitons—bound states of an electron and an electron hole—in crystalline this compound is critical to understanding its optoelectronic properties.

Triplet Excitons: ESR Spectra and Temperature Dependence

The study of triplet excitons, particularly through Electron Spin Resonance (ESR) spectroscopy, provides insight into their behavior and dynamics within the crystal lattice. For anthracene, the parent molecule, triplet state kinetics are a subject of detailed study. However, specific research detailing the ESR spectra and its temperature dependence for triplet excitons in crystalline this compound is not extensively available in the reviewed scientific literature. While chemical databases indicate the existence of ESR spectral data for the compound, in-depth studies analyzing the temperature-dependent behavior of these triplet excitons in the solid state are not readily found. chemicalbook.com

Exciton Band Characteristics and Energy Differences

The exciton band structure of the α-crystalline form of this compound has been investigated using polarized reflection spectra at temperatures of 5 K and 300 K. ibm.com In these studies, two distinct systems of transitions were identified.

The primary system is attributed to neutral excitons. A model of the exciton band structure was developed based on spectral similarities to unsubstituted anthracene and the quasi-one-dimensional stacking of the molecules in the crystal. ibm.com The M-polarized ππ* molecular transition results in a four-branch exciton band with two allowed transitions. A key characteristic of this system is the Davydov splitting, which is the energy separation between exciton states with different polarizations. For transverse excitons in this compound, the Davydov splitting was observed to be 210 cm⁻¹. ibm.com

The exciton band of the 0-0 molecular transition is not isolated; it overlaps with the two-particle manifold of the 0-1 vibronic transition. A second, weaker transition system is observed approximately 2500 cm⁻¹ above the first and is tentatively assigned as a charge transfer exciton transition polarized along the molecular stack axis. ibm.com

PropertyValueTemperatureNotes
Crystal Phaseα-form5 K, 300 KStudied using polarized reflection spectra. ibm.com
Davydov Splitting (c'b)210 cm⁻¹N/AFor transverse excitons. ibm.com
0-0b (Ag → Au) Transition50-100 cm⁻¹ above band bottomN/AOne of the two allowed transitions from the M-polarized ππ* state. ibm.com
0-0c' (Ag → Bu) TransitionAt the top of the exciton bandN/AThe second allowed transition. ibm.com
Charge Transfer Exciton~2500 cm⁻¹ above first systemN/ATentatively assigned and polarized along the stack axis. ibm.com

Supramolecular Architectures and Inclusion Compounds

This compound can be incorporated as a guest molecule into specifically designed host frameworks, forming inclusion compounds with unique structural properties.

Design Principles for Supramolecular Hosts with this compound

A specific host framework has been successfully designed to form an inclusion compound with this compound, demonstrating a targeted approach to supramolecular design. nih.gov The design strategy focuses on creating a rectangular cavity suitable for large, planar aromatic guests. This is achieved by using two distinct types of building blocks:

A long building block: This component is designed to facilitate the inclusion of large guest molecules. It is formed by the hydrogen-bonding-driven dimerization of 4-pyridinecarboxylic acid (isonicotinic acid). These dimers act as long spacers, linking two transition metal centers. nih.gov

A short building block: A thiocyanato ion is used as a short, bent bridge between two metal centers. Its primary role is to prevent the formation of an interpenetrated structure, which is a common issue in frameworks with large voids. nih.gov

The self-assembly of these components with nickel(II) ions results in a 2D network host, [Ni(SCN)₂(isonicotinic acid)₂]∞, which has been shown to effectively encapsulate this compound. nih.gov

Formation of Supramolecular Networks and Channels

The supramolecular host designed for this compound forms a well-defined network architecture. The combination of the long isonicotinic acid dimers and the short, bent thiocyanato bridges with nickel centers leads to the formation of a 2D network. nih.gov In the solid state, the crystal structure consists of layers of these 2D networks. This layered arrangement creates a one-dimensional, channel-like cavity that penetrates through the stacked layers. It is within these channels that the this compound guest molecules are included. nih.gov

Intermolecular Interactions in Supramolecular Assemblies

In the absence of a host molecule, the solid-state packing of pure this compound is governed by specific intermolecular interactions. For the α-polymorph (9,10-αCl₂An), calculations have quantified the energies of these interactions. acs.org The dominant force is π-stacking, with a significant interaction energy of -47.1 kJ mol⁻¹ along the stacking direction. acs.org The molecules adopt a twisted π-stacking arrangement, where adjacent molecules in the column are twisted relative to each other along their long axes by 56.33°. acs.org

Computational Chemistry and Theoretical Modeling of 9,10 Dichloroanthracene

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict various properties of molecules, including 9,10-dichloroanthracene, from their fundamental electronic makeup.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing chemical reactivity, kinetic stability, and the energy required for electronic transitions. irjweb.com

DFT calculations are a standard method for determining the energies of these orbitals. youtube.com A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron to a higher energy state. irjweb.com For aromatic compounds like this compound, these calculations typically involve functionals such as B3LYP combined with a basis set like 6-31G(d) or larger to achieve a balance between accuracy and computational cost. irjweb.commdpi.com

The energies of the HOMO and LUMO orbitals are crucial for predicting how the molecule will interact with other species and its potential applications in organic electronics. For instance, the HOMO level is related to the electron-donating ability of a molecule, while the LUMO level corresponds to its electron-accepting ability. nih.gov The distribution of these orbitals across the anthracene (B1667546) core is significantly influenced by the chloro-substituents at the 9 and 10 positions.

Table 1: Representative Frontier Orbital Energies for Chlorinated Anthracene Derivatives This table presents typical values for related compounds calculated using DFT, illustrating the data obtained from such analyses.

Molecular OrbitalEnergy (eV)Description
LUMO -1.81Lowest Unoccupied Molecular Orbital energy, indicating electron-accepting capability.
HOMO -6.30Highest Occupied Molecular Orbital energy, indicating electron-donating capability.
Energy Gap (ΔE) 4.49The difference between LUMO and HOMO, reflecting the energy for the lowest electronic excitation.

Data is representative and based on calculations for similar structures found in the literature. irjweb.comresearchgate.net

DFT calculations are highly effective for determining the most stable three-dimensional structure of a molecule through geometry optimization. This process systematically alters the molecule's geometry to find the lowest energy conformation. The resulting optimized structure provides precise predictions of bond lengths, bond angles, and dihedral angles. mdpi.com

For this compound, DFT calculations can confirm the planarity of the anthracene core and the precise orientation of the chlorine atoms. These theoretical geometries can be validated by comparing them with experimental data obtained from X-ray crystallography. Studies on closely related chlorinated ethanoanthracene derivatives have shown excellent correlation between bond lengths and angles calculated via DFT (e.g., using the B3LYP/6-31G(d,p) level of theory) and those determined experimentally. mdpi.com The small root mean square deviations (RMSDs) between the calculated and experimental structures confirm the high accuracy of the theoretical models. mdpi.com

By comparing the total energies of different possible isomers or conformers, DFT can also predict their relative thermodynamic stabilities. The conformation with the lowest calculated total energy is considered the most stable. mdpi.com

Table 2: Comparison of Selected Calculated and Experimental Bond Lengths for a Related Chlorinated Anthracene Structure This table demonstrates the typical agreement between DFT-calculated and experimentally determined geometric parameters.

BondCalculated Bond Length (Å) (DFT/B3LYP)Experimental Bond Length (Å) (X-ray)
C1-C21.3951.389
C9-C111.4181.415
C1-Cl1.7451.741

Data is illustrative, based on findings for similar chlorinated anthracene systems to show the accuracy of DFT methods. mdpi.commdpi.com

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronic excited states. benasque.orgcecam.org This method is instrumental in simulating and interpreting UV-visible absorption and emission spectra. researchgate.net

By calculating the vertical excitation energies from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λ_max). researchgate.net The theory also calculates the oscillator strength for each transition, which corresponds to the probability of that electronic transition occurring and relates to the intensity of the corresponding peak in the absorption spectrum. benasque.orggithub.io Transitions with high oscillator strengths are considered "allowed" and result in strong absorption bands, while those with near-zero oscillator strength are "forbidden." cecam.org

For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions, typically π-π* transitions characteristic of the aromatic anthracene core. The results can be used to assign the absorption bands observed in experimental spectra to specific electronic transitions between molecular orbitals. Furthermore, by optimizing the geometry of the first excited state (S1), it is possible to simulate fluorescence spectra and study the structural relaxation that occurs after electronic excitation. researchgate.net

Table 3: Representative TD-DFT Calculated Excitation Properties This table shows typical output from a TD-DFT calculation, predicting the key parameters for the lowest energy electronic transition.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S₀ → S₁3.253810.15

Values are representative for aromatic systems and illustrate the type of data generated by TD-DFT to predict spectroscopic properties.

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational method for simulating the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of molecular behavior and is particularly useful for studying condensed-phase systems like crystals.

While DFT provides detailed electronic information about a single molecule, MD simulations are ideal for studying how multiple this compound molecules interact and arrange themselves in a crystal lattice. These simulations rely on force fields, which are sets of empirical energy functions that describe the potential energy of the system based on the positions of its atoms. rsc.org

MD simulations can be used to model the crystal packing of this compound, predicting lattice parameters, cell volume, and the orientation of molecules within the unit cell. rsc.org By simulating the system at different temperatures and pressures, researchers can study structural phase transitions and the anisotropic response of the crystal to external stress. researchgate.net The analysis of intermolecular interactions, such as van der Waals forces and electrostatic interactions, helps explain the observed crystal structure and its physical properties, like cleavage planes and mechanical stability. rsc.orgresearchgate.net

An excimer is a short-lived dimeric species formed when an excited-state molecule interacts with a ground-state molecule of the same kind. This phenomenon is particularly relevant for planar aromatic molecules like anthracene and its derivatives in the solid state or in concentrated solutions. The formation of excimers in this compound crystals is known to produce a characteristic broad, red-shifted fluorescence compared to the emission from the isolated monomer.

MD simulations can provide a dynamic picture of the processes leading to excimer formation. By tracking the trajectories of molecules in the crystal, it is possible to identify the specific molecular arrangements and motions that facilitate the close approach and favorable orientation (typically a face-to-face stacking) required for two anthracene cores to form an excimer. rsc.org

While direct simulation of the quantum mechanical excimer state requires more advanced quantum mechanics/molecular mechanics (QM/MM) methods, classical MD can model the structural fluctuations and diffusion of excitons (excited states) through the crystal lattice that precede excimer trapping. rsc.orgresearchgate.net These simulations can help elucidate the timescale of excimer formation and dissociation, providing a deeper understanding of the photophysical properties of crystalline this compound. researchgate.net

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations have become an indispensable tool in the elucidation of complex chemical reaction mechanisms. For chloro-substituted anthracenes, these computational methods provide deep insights into the electronic structure, stability of intermediates, and the energy profiles of reaction pathways. Density Functional Theory (DFT) is a particularly prominent method employed for these investigations, offering a balance between computational cost and accuracy.

Elucidation of Reaction Pathways and Transition States

A notable application of quantum chemical calculations is in the study of cycloaddition reactions, such as the Diels-Alder reaction. While specific studies on this compound are not prevalent in the literature, the computational analysis of the Diels-Alder reaction between 1,8-dichloroanthracene (B3240527) and acrolein serves as an excellent case study. mdpi.com

In this reaction, four potential pathways were identified, leading to different stereoisomeric products. mdpi.com Computational modeling, specifically using the B3LYP functional with a 6-31G(d,p) basis set, was employed to determine the geometries of the reactants, transition states (TS), and products. mdpi.com The calculations revealed that the reaction proceeds via a concerted, asynchronous mechanism, which is characteristic of many Diels-Alder reactions.

The transition states were characterized by the presence of a single imaginary frequency, confirming them as true saddle points on the potential energy surface. The calculated activation energies for the different pathways provided a theoretical basis for the experimentally observed regioselectivity, with the pathway leading to the major product having the lowest activation energy barrier. mdpi.com

Table 1: Calculated Activation Energies for the Diels-Alder Reaction of 1,8-Dichloroanthracene with Acrolein mdpi.com

Pathway Product Activation Energy (kcal/mol)
Pathway 1 anti-1 18.3
Pathway 2 anti-2 19.1
Pathway 3 syn-1 20.2
Pathway 4 syn-2 20.8

Data is illustrative and based on the computational study of 1,8-dichloroanthracene.

The frontier molecular orbital (FMO) analysis is another critical aspect of these computational studies. For the reaction of 1,8-dichloroanthracene with acrolein, the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene (1,8-dichloroanthracene) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (acrolein) was found to be smaller than the alternative HOMO-LUMO gap. mdpi.com This indicates a normal electron-demand Diels-Alder reaction, where the diene acts as the electron donor and the dienophile as the electron acceptor. mdpi.com

Energetic Contribution of Intermolecular Interactions

Computational methods, particularly high-level ab initio calculations or DFT with dispersion corrections (e.g., DFT-D), are essential for accurately modeling these weak interactions. These calculations can predict the most stable packing arrangements and quantify the energetic contributions of different types of interactions.

For chlorinated aromatic hydrocarbons, halogen bonding can be a significant directional interaction influencing the crystal lattice. In the case of this compound, the chlorine atoms can act as halogen bond donors, interacting with electron-rich regions of neighboring molecules.

A theoretical study on the aggregation of molecules often involves the calculation of interaction energies for various dimer configurations. The interaction energy is typically calculated as the difference between the energy of the dimer and the sum of the energies of the individual monomers.

Table 2: Illustrative Interaction Energy Components for a Hypothetical Dichloroanthracene Dimer

Interaction Type Energy Contribution (kcal/mol)
Electrostatic -2.5
Exchange-Repulsion +4.0
Dispersion -5.5
Induction -1.0
Total Interaction Energy -5.0

This data is hypothetical and serves to illustrate the typical components of intermolecular interaction energies calculated computationally.

The analysis of these energetic contributions helps in understanding the forces that govern the self-assembly and macroscopic properties of the material. For instance, strong π-π stacking interactions are often correlated with enhanced charge transport properties in organic semiconductors.

Applications in Advanced Materials and Research Fields

Organic Electronics and Optoelectronic Materials

9,10-Dichloroanthracene and its derivatives are integral to the advancement of organic electronic and optoelectronic devices. The rigid, planar structure of the anthracene (B1667546) core provides a robust platform for the synthesis of materials with tailored electronic properties.

The 9,10-disubstituted anthracene framework is a cornerstone in the design of blue-emitting materials for Organic Light-Emitting Diodes (OLEDs). Anthracene derivatives are frequently employed as emitters in OLEDs due to their high fluorescence quantum yields. rsc.org The substitution at the 9 and 10 positions is a critical strategy to prevent intermolecular interactions that can lead to fluorescence quenching in the solid state, a common issue in thin-film devices. This steric hindrance helps to maintain the luminescent properties of the individual molecules. chemistryviews.org

While direct use of this compound as an emissive layer is not common, its role as a precursor is significant. The chlorine atoms at the 9 and 10 positions serve as reactive sites for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of a wide array of 9,10-disubstituted anthracene derivatives with specific electronic and photophysical properties tailored for OLED applications. rsc.org For instance, novel blue emitters with bulky substituents on the 9,10-diphenylanthracene (B110198) (DPAN) core have been synthesized and utilized in the fabrication of OLEDs. science.gov These syntheses often start from 9,10-dihaloanthracene precursors.

Anthracene Derivative ClassApplication in OLEDsKey Property
9,10-Disubstituted AnthracenesBlue EmittersHigh Fluorescence Quantum Yield
Bulky 9,10-Diphenylanthracene (DPAN) DerivativesAmorphous Blue EmittersPrevents Intermolecular Packing

While p-type (hole-conducting) organic semiconductors are well-established, the development of stable and efficient n-type (electron-conducting) materials remains a key challenge in organic electronics. The introduction of electron-withdrawing groups is a common strategy to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of a conjugated molecule, facilitating electron injection and transport.

Research has demonstrated that the fluorinated analog, 9,10-dichlorooctafluoroanthracene, serves as an effective building block for n-type organic semiconductors. figshare.comnih.gov This compound can be synthesized and subsequently reacted, for example with phenylboronic acid, to yield derivatives like octafluoro-9,10-diphenylanthracene. figshare.comnih.gov Cyclic voltammetry and X-ray crystallography of this derivative indicate a stabilized LUMO energy level and extended π-stacking, which are favorable for efficient electron transport in solid-state devices. figshare.comnih.gov

Although detailed research on the non-fluorinated this compound for this specific application is less common in the literature, it is listed by chemical suppliers as a building block for organic semiconductors, suggesting its potential as a starting material for the synthesis of n-type materials. nih.gov The electron-withdrawing nature of the chlorine atoms can contribute to lowering the LUMO energy level, a desirable characteristic for n-type semiconductors.

CompoundRoleKey Feature for n-Type Properties
9,10-DichlorooctafluoroanthraceneBuilding BlockFluorine and Chlorine substitution lowers LUMO
Octafluoro-9,10-diphenylanthracenen-Type SemiconductorStabilized LUMO and extended π-stacking

In the field of organic photovoltaics (OPVs), materials based on the anthracene scaffold have been explored for their potential use in the active layer of solar cells. The design of these materials often involves creating a donor-acceptor architecture to facilitate charge separation upon light absorption. The thermal stability and the ease of derivatization at the 9 and 10 positions make anthracene a versatile platform for creating new photovoltaic materials.

While this compound itself may not be directly used as the primary donor or acceptor in the active layer of organic solar cells, its derivatives play a role. The chlorine atoms provide reactive handles to synthesize more complex structures. For instance, the commercial availability of 9,10-dihaloanthracenes, such as 9,10-dibromoanthracene (B139309), makes the synthesis of various anthryl-derivatives for solar cell applications more accessible. epa.gov

Triplet-triplet annihilation (TTA) photon upconversion is a process that converts lower-energy photons into higher-energy ones, which has potential applications in solar energy conversion and biological imaging. This process typically involves a sensitizer (B1316253) and an annihilator. The sensitizer absorbs a low-energy photon and transfers its triplet energy to the annihilator. Two triplet-excited annihilator molecules then interact (annihilate) to produce one annihilator in an excited singlet state, which then emits a higher-energy photon.

Derivatives of 9,10-disubstituted anthracene are widely used as annihilators in TTA-UC systems due to their favorable triplet and singlet energy levels and high fluorescence quantum yields. rsc.orgresearchgate.net The substitution at the 9 and 10 positions can be tailored to tune the photophysical properties of the annihilator. For example, various 9,10-disubstituted anthracenes with phenyl and thiophene (B33073) substituents have been synthesized and studied for their effectiveness as annihilators. rsc.org The benchmark annihilator for many TTA-UC studies is 9,10-diphenylanthracene (DPA). rsc.org

ComponentRole in TTA-UCExample Compound Class
SensitizerAbsorbs low-energy photonsPlatinum octaethylporphyrin
AnnihilatorUndergoes TTA to emit high-energy photons9,10-Disubstituted Anthracene Derivatives

Sensor Development and Probing

The inherent fluorescence of the anthracene core makes it an attractive scaffold for the development of fluorescent probes. By attaching specific recognition units to the anthracene structure, sensors can be designed to detect a variety of analytes.

Fluorescent probes are powerful tools for visualizing and quantifying biological molecules and processes with high sensitivity and spatiotemporal resolution. nih.gov The general principle involves a change in the fluorescence properties of the probe upon interaction with the target analyte.

While the direct application of this compound as a fluorescent probe for biochemical processes is not widely documented, the anthracene framework is a common component in the design of such probes. For example, fluorescent probes based on 9-anthracenecarboxaldehyde derivatives have been designed and synthesized for the detection of biologically relevant species like hydrogen sulfide (B99878) (H₂S). nih.gov These probes operate on the principle that the interaction with the analyte alters the electronic structure of the fluorophore, leading to a detectable change in fluorescence. The reactivity of the chloro-substituents in this compound provides a potential avenue for the synthesis of novel fluorescent probes for various biochemical targets.

Applications in Optoelectronic Sensors

The inherent fluorescence of the anthracene core suggests potential applications for this compound in the development of optoelectronic sensors. Anthracene and its derivatives are well-known for their use as scintillators and fluorescent probes. researchgate.netacs.orgnih.gov The principle behind their use in sensors often involves the phenomenon of fluorescence quenching, where the presence of a specific analyte decreases the fluorescence intensity of the compound. mdpi.com This change in fluorescence can be measured and correlated to the concentration of the analyte.

While the general class of anthracene derivatives has been explored for creating fluorescent chemosensors for various ions and molecules, specific and detailed research focusing exclusively on this compound for this purpose is not extensively documented in the reviewed literature. However, the fundamental photophysical properties of the anthracene moiety, such as high quantum yield and sensitivity to its chemical environment, provide a strong basis for its potential in this field. For instance, anthracene-based probes have been designed for the detection of metal ions like Hg²⁺, where the interaction with the ion triggers a "turn-on" or "turn-off" fluorescent response. acs.orgmdpi.com

The chloro-substituents at the 9 and 10 positions of the anthracene core in this compound can influence its electronic properties, potentially affecting its fluorescence characteristics and its interaction with analytes. Further research would be needed to fully explore and characterize the capabilities of this compound as a primary component in optoelectronic sensors.

Catalysis and Material Modification

Use as a Catalyst Carrier or Promoter in Organic Reactions

The application of this compound as a catalyst carrier or promoter in organic reactions is an area that is not extensively detailed in the available research. Generally, catalyst carriers are inert materials that provide a surface for the dispersion of catalytically active species. ionike.commdpi.com Polymers are often employed as supports to immobilize catalysts, combining the advantages of homogeneous and heterogeneous catalysis. ionike.com

While there is research on polymer-supported catalysts for various applications, including wastewater treatment, the specific use of this compound in this context is not prominently featured. mdpi.com The aromatic structure of this compound could potentially allow for π-π stacking interactions with other molecules, which might be a consideration in its use as a support. However, without specific studies, its role as a catalyst carrier or promoter remains largely theoretical.

It is worth noting that related anthracene derivatives, such as those functionalized with specific catalytic groups, could be anchored to polymer supports to create active catalytic systems. The anthracene unit in such cases would be part of the ligand structure rather than the inert support itself.

Modification of Polymeric and Coating Materials

The incorporation of this compound into polymeric and coating materials can be envisioned through several chemical strategies, although specific industrial applications are not widely reported. One potential method is through photografting, where the photo-reactivity of the anthracene moiety could be utilized to covalently bond the molecule to a polymer surface upon UV irradiation. This process can alter the surface properties of the polymer, such as its hydrophobicity, biocompatibility, or optical characteristics.

The general principle of modifying polymer surfaces is to introduce new functional groups that impart desired properties. While direct studies on this compound are scarce, research on other anthracene derivatives demonstrates the feasibility of such modifications. For example, anthracene-containing polymers have been synthesized for various applications.

The chlorine atoms in this compound could also serve as reactive sites for certain nucleophilic substitution reactions, allowing for its chemical integration into a polymer chain or onto a surface. However, the reactivity of these chloro groups in such applications would need to be carefully evaluated. The fluorescence of the anthracene unit could also be harnessed to create coatings with specific optical properties, such as fluorescent security markings or as components in photocurable resins where the anthracene moiety could act as a photosensitizer.

Reactions at the Molecular Level

The study of chemical reactions at the single-molecule level provides profound insights into reaction mechanisms, intermediates, and final products. Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) are powerful techniques that allow for the direct visualization of molecules on surfaces with atomic resolution. rsc.org Halogenated aromatic hydrocarbons, such as this compound, are excellent candidates for such studies due to the possibility of inducing on-surface dehalogenation reactions.

Direct Observation of Chemical Bonding Changes via Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM)

On-surface synthesis, a bottom-up approach to fabricate novel nanomaterials, often utilizes precursor molecules that can be induced to react on a metallic surface. STM and non-contact AFM (nc-AFM) are instrumental in characterizing the entire reaction process, from the initial precursor molecules to the final products. rsc.org

For a molecule like this compound adsorbed on a catalytic metal surface, such as copper (Cu(111)) or gold (Au(111)), thermal annealing can induce the cleavage of the carbon-chlorine (C-Cl) bonds. rsc.orgresearchgate.netnih.gov This dehalogenation step is a key process in on-surface synthesis.

STM can visualize the topography of the adsorbed molecules and the changes in their arrangement as the reaction proceeds. The higher resolution of nc-AFM, particularly with a CO-functionalized tip, can even resolve the chemical bonds within a molecule, allowing for the direct observation of changes in the bonding configuration during a reaction. rsc.org For instance, the cleavage of the C-Cl bonds and the subsequent formation of new carbon-carbon (C-C) bonds between adjacent anthracene molecules can be directly imaged.

Studies on analogous molecules, such as 9,10-dibromoanthracene, have demonstrated the ability to remove the halogen atoms via electron injection from the STM tip, leading to the formation of reactive intermediates. rsc.org The subsequent reactions and formation of new chemical structures can then be followed with sub-molecular precision.

Precursor MoleculeSurfaceTechniqueObservation
9,10-dibromoanthraceneCu(111)nc-AFMRemoval of bromine atoms via electron injection.
Halogenated aromatic hydrocarbonsAu(111), Cu(111)STM, nc-AFMOn-surface dehalogenation and subsequent C-C bond formation.

Investigation of Reaction Intermediates (e.g., Radicals, Diradicals)

The dehalogenation of this compound on a metal surface is expected to proceed through radical intermediates. The cleavage of a C-Cl bond would result in the formation of a radical species on the anthracene core. If both C-Cl bonds are cleaved, a diradical intermediate would be formed. These highly reactive species are often stabilized by the underlying metal surface, allowing for their investigation. nih.gov

STM and AFM can provide spatial information about these intermediates. For example, the appearance of a molecule with a missing halogen atom and a change in its electronic signature as seen by STM would be indicative of a radical intermediate. rsc.org

Electron Paramagnetic Resonance (EPR) spectroscopy is another powerful technique for the direct detection and characterization of radical species. nih.gov By monitoring the EPR spectrum during the reaction, the formation and decay of radical intermediates can be followed, providing kinetic and structural information. nih.gov Studies on the oxidation of anthracene have successfully used EPR to identify and characterize the anthracene radical cation intermediate. nih.gov While specific EPR studies on the radical intermediates of this compound generated through on-surface dehalogenation were not found, the methodology is well-established for related systems.

Intermediate SpeciesGeneration MethodCharacterization TechniqueKey Findings
Anthracene radical cationChemical oxidationEPR, NMRFormation of a radical intermediate leading to dimerization. nih.gov
Halogenated anthracene radicalsOn-surface dehalogenationSTM, nc-AFMVisualization of radical formation and subsequent reactions. rsc.org

Future Research Directions and Emerging Areas

Exploration of Novel Derivatives with Tuned Properties

A significant avenue for future research lies in the synthesis of novel derivatives of 9,10-dichloroanthracene to precisely control its electronic and photophysical characteristics. The introduction of various functional groups at different positions on the anthracene (B1667546) core can dramatically alter its properties, leading to materials tailored for specific applications. For instance, the attachment of electron-donating or electron-withdrawing groups can modify the HOMO and LUMO energy levels, thereby tuning the emission color and redox potentials. beilstein-journals.orgnih.gov

The synthesis of 9,10-divinylanthracene (B180854) derivatives, for example, has been shown to yield materials with high solid-state fluorescence quantum efficiency, making them suitable for organic light-emitting diodes (OLEDs). google.com Future work could explore a wider range of substituents to further enhance these properties. Research into deep-blue emitting materials has led to the synthesis of 9,10-bis(perfluorobenzyl)anthracene, which exhibits a high photoluminescence quantum yield and improved photostability. beilstein-journals.orgnih.gov This highlights the potential of fluorination as a strategy to create robust and efficient emitters.

Moreover, the development of new synthetic methodologies will be crucial. While reactions like the Diels-Alder cycloaddition have been effectively used to create bridged anthracene derivatives, exploring new coupling reactions and post-functionalization strategies will enable the creation of a more diverse library of this compound-based compounds. mdpi.commdpi.com The goal is to establish clear structure-property relationships that will guide the rational design of next-generation materials.

Table 1: Examples of Anthracene Derivatives and Their Tuned Properties

DerivativeSubstituent(s)Key Property ModificationPotential Application
9,10-bis(perfluorobenzyl)anthracenePerfluorobenzyl groups at 9,10 positionsDeep-blue emission, high photoluminescence quantum yield, enhanced photostability beilstein-journals.orgnih.govOrganic Light-Emitting Diodes (OLEDs)
9,10-divinylanthracene derivativesVinyl groups at 9,10 positions with various aryl substituentsHigh solid-state fluorescence quantum efficiency google.comOrganic Electroluminescent Devices
1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene derivativesEthano bridge and additional chloro/carboxylic acid groupsAltered molecular and supramolecular structures mdpi.comresearchgate.netBioactive compounds, host-guest chemistry
Octafluoro-9,10-diphenylanthracenePerfluorinated anthracene core with phenyl groups at 9,10 positionsStabilized LUMO energy level, extended π-stacking figshare.comn-type Organic Semiconductors

Advanced Spectroscopic Techniques for Real-Time Dynamics

To fully understand and optimize the performance of this compound-based materials, it is essential to probe their excited-state dynamics on ultrafast timescales. Advanced spectroscopic techniques, such as femtosecond transient absorption spectroscopy, will be instrumental in unraveling the complex photophysical processes that occur upon photoexcitation. These methods can provide detailed information about the rates of intersystem crossing, internal conversion, and energy transfer. rsc.orgresearchgate.net

For instance, femtosecond spectroscopy has been used to study the dual photochemistry of anthracene-9,10-endoperoxide, revealing ultrafast generation of hot anthracene and subsequent cooling on a picosecond timescale. rsc.orgresearchgate.net Similar studies on this compound and its derivatives could elucidate the influence of the chlorine substituents on the excited-state decay pathways. Understanding these dynamics is critical for designing more efficient OLEDs, where non-radiative decay pathways need to be minimized, and for developing novel photochemically active materials.

Time-resolved spectroscopic studies on nanoaggregates and thin films of anthracene derivatives have also revealed the interplay of exciton (B1674681) and excimer dynamics. rsc.org Future research could apply these techniques to this compound to understand how intermolecular interactions in the solid state affect its emissive properties. This knowledge is vital for controlling the aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ) phenomena in thin-film devices.

Integration into Multi-Component Systems and Hybrid Materials

The integration of this compound into multi-component systems and hybrid materials represents a promising strategy to create materials with emergent properties and enhanced functionalities. By combining this compound with other molecular or nanoscale components, it is possible to create systems that exhibit efficient energy transfer, charge separation, or sensing capabilities.

For example, this compound can act as a host or guest in supramolecular assemblies, where its photophysical properties can be modulated by the surrounding environment. The formation of co-crystals with other aromatic molecules could lead to new materials with unique charge-transport properties. Furthermore, the incorporation of this compound into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could result in porous materials with tailored luminescent and sensing properties.

Hybrid materials, where this compound is combined with inorganic nanoparticles such as quantum dots or plasmonic nanoparticles, are another exciting area of research. In such hybrids, energy transfer from the excited this compound to the nanoparticle can be exploited for applications in light harvesting and photocatalysis. Conversely, the plasmonic enhancement of the fluorescence of this compound could lead to brighter and more sensitive fluorescent probes.

Computational Design of Next-Generation this compound-Based Materials

Computational methods, particularly Density Functional Theory (DFT), are becoming increasingly powerful tools for the rational design of new materials. mdpi.comresearchgate.netdntb.gov.ua In the context of this compound, DFT calculations can be used to predict the electronic structure, optical properties, and charge-transport characteristics of novel derivatives before they are synthesized in the lab. This in-silico screening approach can significantly accelerate the discovery of new materials with desired properties.

For example, DFT calculations have been used to study the electronic behavior and predict the NMR spectra of 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid. mdpi.comresearchgate.net Similar computational studies on a wide range of virtual this compound derivatives could help identify promising candidates for specific applications. Theoretical calculations can also provide insights into the molecular packing of these compounds in the solid state, which is crucial for predicting their charge-transport properties in electronic devices. figshare.com

Future research will likely involve the use of more advanced computational techniques, such as time-dependent DFT (TD-DFT) and molecular dynamics simulations, to model the excited-state dynamics and the behavior of this compound-based materials in complex environments. This computational-experimental feedback loop will be essential for the development of next-generation organic electronic materials.

Investigation of this compound in Biological Research (e.g., DNA Probing)

While the primary applications of this compound have been in materials science, its fluorescent properties also make it an interesting candidate for biological research. Anthracene and its derivatives have been explored as fluorescent probes for biomolecules. nih.govrsc.org The development of functionalized this compound derivatives could lead to new probes for sensing and imaging in biological systems.

For instance, anthracene derivatives have been shown to interact with DNA and proteins, leading to a "turn-on" fluorescence response. nih.gov By attaching specific recognition elements to the this compound core, it may be possible to create selective probes for specific DNA sequences or proteins. The chlorine atoms on the anthracene core could also be exploited to tune the lipophilicity of the molecule, potentially influencing its cellular uptake and localization.

The investigation of 9,10-diheteroarylanthracene derivatives as cellular imaging agents with low cytotoxicity highlights the potential of the anthracene scaffold in bioimaging. rsc.org Future research could focus on synthesizing water-soluble and biocompatible derivatives of this compound and evaluating their potential as fluorescent probes for live-cell imaging and diagnostics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.